molecular formula C18H11N3OS2 B2453445 N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 681159-65-9

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2453445
CAS No.: 681159-65-9
M. Wt: 349.43
InChI Key: BCYQBBSVKMDTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines an indeno-thiazole moiety with a benzo-thiazole carboxamide group, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the indeno-thiazole core, followed by the introduction of the benzo-thiazole carboxamide group. The initial step often involves the condensation of indene with thioamide under acidic conditions to form the indeno-thiazole intermediate. This intermediate is then reacted with benzo-thiazole-2-carboxylic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(8H-indeno[1,2-d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of indeno-thiazole and benzo-thiazole structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3OS2/c22-16(17-19-12-7-3-4-8-13(12)23-17)21-18-20-15-11-6-2-1-5-10(11)9-14(15)24-18/h1-8H,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYQBBSVKMDTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.